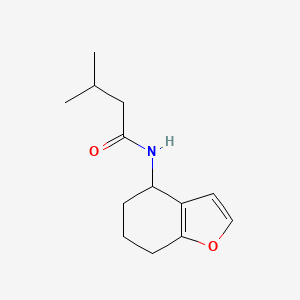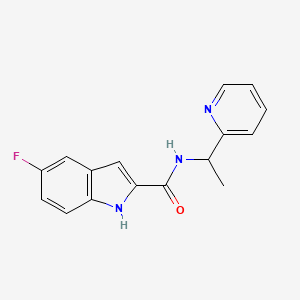![molecular formula C15H16N2O2 B7494296 2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as Moclobemide and is used as a medication for the treatment of depression and social anxiety disorder. However, in Additionally, we will list future directions for research on this compound.
Mécanisme D'action
Moclobemide works by inhibiting the activity of MAO-A, which is responsible for breaking down neurotransmitters in the brain. By inhibiting MAO-A, Moclobemide increases the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Moclobemide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Additionally, it has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Moclobemide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Moclobemide has several advantages for use in lab experiments. It is a reversible inhibitor of MAO-A, which makes it safer to use than irreversible inhibitors. Additionally, it has a relatively short half-life, which allows for more precise control over the duration of its effects. However, Moclobemide also has some limitations for lab experiments. It can be difficult to administer and requires specialized equipment to measure its effects. Additionally, its effects can vary depending on the dose and timing of administration.
Orientations Futures
There are several future directions for research on Moclobemide. One area of research is exploring its potential therapeutic applications for other conditions, such as Parkinson's disease, Alzheimer's disease, and post-traumatic stress disorder (PTSD). Additionally, there is a need for further research on the biochemical and physiological effects of Moclobemide, particularly in relation to its effects on the HPA axis and oxidative stress. Further research is also needed to better understand the optimal dosage and timing of administration for Moclobemide in order to maximize its therapeutic potential.
Méthodes De Synthèse
Moclobemide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with thionyl chloride to produce 2-methyl-1,3-oxazole-4-carbonyl chloride. The carbonyl chloride is then reacted with 4-chloroaniline to produce 4-(2-methyl-1,3-oxazol-4-yl)aniline. The final step involves the reaction of 4-(2-methyl-1,3-oxazol-4-yl)aniline with cyclopropanecarboxylic acid to produce Moclobemide.
Applications De Recherche Scientifique
Moclobemide has been widely studied for its potential therapeutic applications. It is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Moclobemide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce symptoms of depression and anxiety.
Propriétés
IUPAC Name |
2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-7-13(9)15(18)17-12-5-3-11(4-6-12)14-8-19-10(2)16-14/h3-6,8-9,13H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZDURKVNGIDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C3=COC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
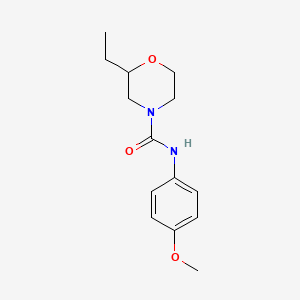

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
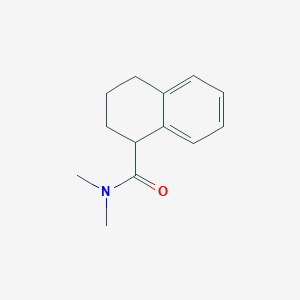
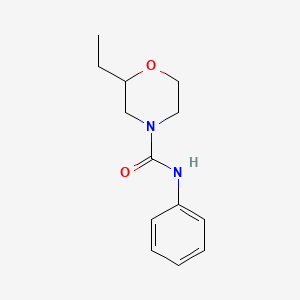
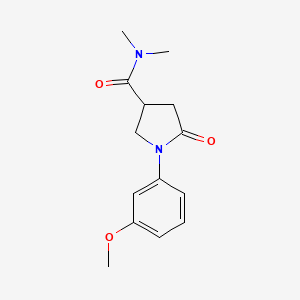
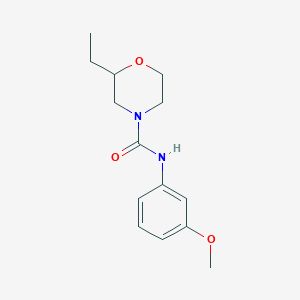
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
